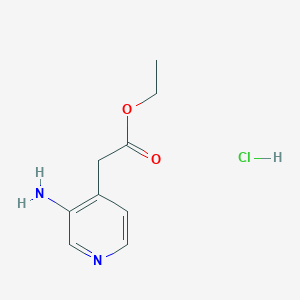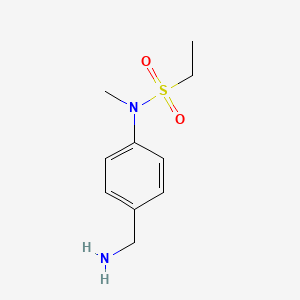
3-(Benzyloxy)-4-fluoro-5-methylpicolinic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Benzyloxy)-4-fluoro-5-methylpicolinic acid is an organic compound that belongs to the class of picolinic acids Picolinic acids are derivatives of pyridine, where the carboxyl group is attached to the 2-position of the pyridine ring This specific compound features a benzyloxy group at the 3-position, a fluoro group at the 4-position, and a methyl group at the 5-position of the pyridine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzyloxy)-4-fluoro-5-methylpicolinic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Nitration and Reduction: The starting material, 4-fluoro-5-methylpyridine, undergoes nitration to introduce a nitro group at the 3-position. This is followed by reduction to convert the nitro group to an amino group.
Benzyloxy Substitution: The amino group is then replaced with a benzyloxy group through a nucleophilic substitution reaction.
Carboxylation: Finally, the pyridine ring is carboxylated at the 2-position to yield the desired picolinic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of specific catalysts, solvents, and temperature control to ensure efficient conversion at each step. The process may also involve purification techniques such as recrystallization or chromatography to isolate the final product.
化学反应分析
Types of Reactions
3-(Benzyloxy)-4-fluoro-5-methylpicolinic acid can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.
Reduction: The carboxyl group can be reduced to an alcohol.
Substitution: The fluoro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN₃) or thiourea (NH₂CSNH₂).
Major Products
Oxidation: Benzaldehyde derivative.
Reduction: Alcohol derivative.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
3-(Benzyloxy)-4-fluoro-5-methylpicolinic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in receptor binding assays.
Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of agrochemicals.
作用机制
The mechanism of action of 3-(Benzyloxy)-4-fluoro-5-methylpicolinic acid depends on its specific application. In biological systems, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The benzyloxy and fluoro groups can enhance binding affinity and selectivity, while the carboxyl group may facilitate interactions with active sites or catalytic residues.
相似化合物的比较
Similar Compounds
3-(Benzyloxy)-4-chloro-5-methylpicolinic acid: Similar structure but with a chloro group instead of a fluoro group.
3-(Benzyloxy)-4-fluoro-5-ethylpicolinic acid: Similar structure but with an ethyl group instead of a methyl group.
3-(Benzyloxy)-4-fluoro-5-methylbenzoic acid: Similar structure but with a benzoic acid core instead of a picolinic acid core.
Uniqueness
3-(Benzyloxy)-4-fluoro-5-methylpicolinic acid is unique due to the specific combination of substituents on the pyridine ring. The presence of the benzyloxy group provides additional steric and electronic effects, while the fluoro group enhances the compound’s reactivity and binding properties. The methyl group further contributes to the compound’s overall stability and solubility.
属性
分子式 |
C14H12FNO3 |
|---|---|
分子量 |
261.25 g/mol |
IUPAC 名称 |
4-fluoro-5-methyl-3-phenylmethoxypyridine-2-carboxylic acid |
InChI |
InChI=1S/C14H12FNO3/c1-9-7-16-12(14(17)18)13(11(9)15)19-8-10-5-3-2-4-6-10/h2-7H,8H2,1H3,(H,17,18) |
InChI 键 |
ZKEYRTAGABFSPV-UHFFFAOYSA-N |
规范 SMILES |
CC1=CN=C(C(=C1F)OCC2=CC=CC=C2)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


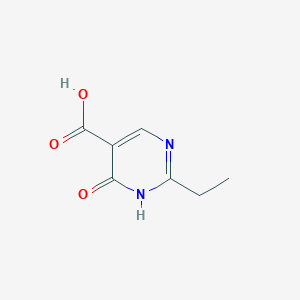



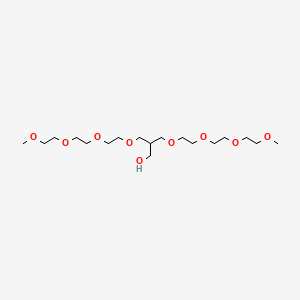
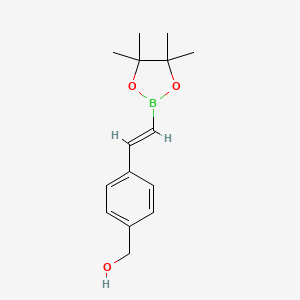
![1-[2-(2-Fluorophenyl)ethyl]-3-iodobicyclo[1.1.1]pentane](/img/structure/B13645653.png)
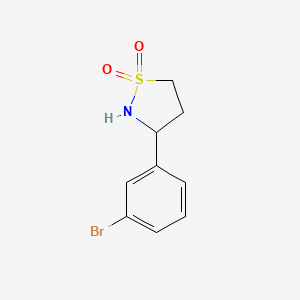


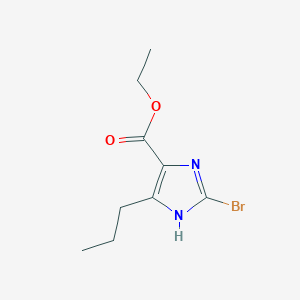
![Phenol, 2-methoxy-5-[(1Z)-2-(3,4,5-trimethoxyphenyl)ethenyl]-,dihydrogen phosphate](/img/structure/B13645674.png)
